Maedamine B
Description
Properties
Molecular Formula |
C22H22Br3N3O3 |
|---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C22H22Br3N3O3/c1-26-6-3-7-31-21-16(24)10-14(11-17(21)25)19-12-27-22(29)18(28-19)9-13-4-5-20(30-2)15(23)8-13/h4-5,8,10-12,26H,3,6-7,9H2,1-2H3,(H,27,29) |
InChI Key |
NDGJXFQQCGZNIA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br |
Synonyms |
ma'edamine B |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing Maedamine B in a reproducible manner?
- Methodological Answer :
- Synthesis Protocols : Follow standardized procedures with explicit details on reagents (e.g., purity, suppliers, batch numbers) and reaction conditions (temperature, catalysts, solvents) to ensure reproducibility .
- Characterization : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm structural identity and purity. Include raw spectral data and calibration curves in supplementary materials .
- Documentation : Adhere to journal guidelines (e.g., Advanced Journal of Chemistry) by separating primary data in the main text and extensive datasets in appendices .
Q. How can researchers ensure ethical and safety compliance during this compound laboratory investigations?
- Methodological Answer :
- Safety Protocols : Reference safety data sheets (SDS) for handling hazardous intermediates, including toxicity profiles, storage conditions, and disposal methods .
- Ethical Review : For studies involving biological assays, submit protocols to institutional review boards (IRBs) to address risks like cytotoxicity or environmental impact .
Q. What strategies are recommended for conducting a rigorous literature review on this compound?
- Methodological Answer :
- Source Selection : Prioritize primary literature (e.g., peer-reviewed articles, patents) over secondary summaries. Use databases like PubMed or SciFinder with Boolean operators to filter studies by synthesis routes or bioactivity .
- Citation Practices : Avoid over-reliance on review articles; trace claims back to original data. Use reference managers (e.g., EndNote) to organize sources and ensure consistent formatting .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Data Validation : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to isolate variables. Compare raw datasets for methodological disparities (e.g., dosage ranges, control groups) .
- Statistical Analysis : Apply false discovery rate (FDR) correction to adjust for multiple hypothesis testing, reducing Type I errors in high-throughput screens .
- Contextual Analysis : Evaluate whether discrepancies arise from principal contradictions (e.g., impurity profiles, solvent effects) versus secondary factors (e.g., measurement techniques) .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in complex assays?
- Methodological Answer :
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²) .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle synergistic effects in combinatorial studies .
- Power Calculations : Predefine sample sizes using pilot data to ensure statistical power >80%, minimizing Type II errors .
Q. How can researchers enhance data transparency and reproducibility in this compound studies?
- Methodological Answer :
- Supplementary Materials : Deposit raw data (e.g., chromatograms, kinetic curves) in open-access repositories (e.g., Zenodo) with unique DOIs. Include step-by-step protocols for critical steps (e.g., column chromatography gradients) .
- Code Sharing : For computational studies, publish scripts (e.g., Python, R) used for molecular docking or QSAR modeling on platforms like GitHub .
Q. What frameworks support the design of original this compound derivatives with improved pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify functional groups and use in silico tools (e.g., molecular dynamics) to predict binding affinities .
- Iterative Optimization : Employ design-of-experiments (DoE) approaches to explore reaction parameter spaces efficiently, reducing trial-and-error cycles .
Tables for Key Methodological Comparisons
Table 1 : Statistical Methods for Addressing Data Contradictions
Table 2 : Essential Documentation for Reproducibility
| Component | Details Required | Evidence Reference |
|---|---|---|
| Synthetic Protocols | Reagent purity, reaction times | |
| Analytical Data | NMR shifts, HPLC retention times | |
| Statistical Parameters | Sample size calculations, p-values |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
